
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H12ClN3O It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 3-position and a cyclobutanecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide typically involves the reaction of (3-chloropyrazin-2-yl)methanamine with 3-oxocyclobutanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
(3-chloropyrazin-2-yl)methanamine: Lacks the cyclobutanecarboxamide group.
Uniqueness
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide is unique due to its combination of a pyrazine ring with a cyclobutanecarboxamide group. This structural feature imparts specific chemical and biological properties that distinguish it from similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
特性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
N-[(3-chloropyrazin-2-yl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(12-4-5-13-9)6-14-10(15)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,14,15) |
InChIキー |
PIMUSKBXRYDELV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NCC2=NC=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



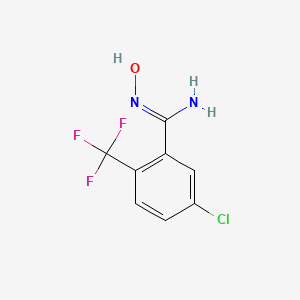
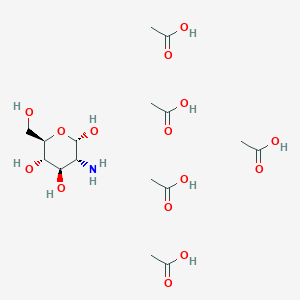

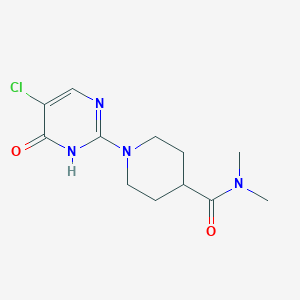
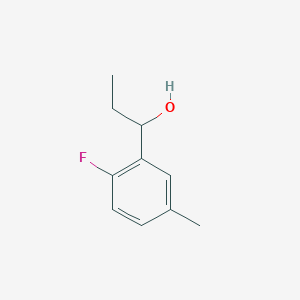
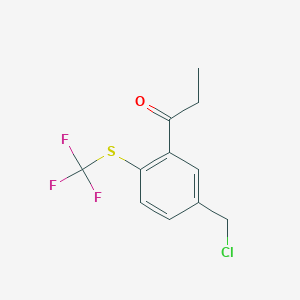
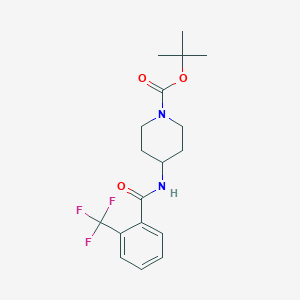
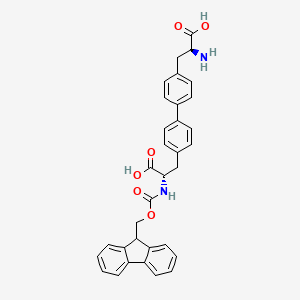


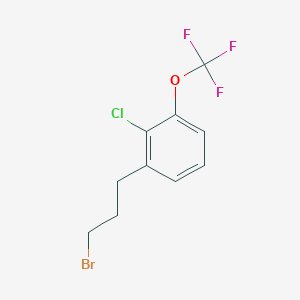
![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
